molecular formula C8H11N3 B3359063 2,5-Diethyl-1H-imidazole-1-carbonitrile CAS No. 83505-77-5

2,5-Diethyl-1H-imidazole-1-carbonitrile

Cat. No.: B3359063
CAS No.: 83505-77-5
M. Wt: 149.19 g/mol
InChI Key: GDNOWTYFLAVDLJ-UHFFFAOYSA-N
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Description

2,5-Diethyl-1H-imidazole-1-carbonitrile is a substituted imidazole derivative featuring ethyl groups at positions 2 and 5 of the heterocyclic ring and a carbonitrile moiety at position 1. The electron-withdrawing carbonitrile group enhances reactivity in nucleophilic substitution reactions, while the ethyl substituents influence steric and electronic properties, affecting solubility and stability .

Properties

IUPAC Name

2,5-diethylimidazole-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-7-5-10-8(4-2)11(7)6-9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNOWTYFLAVDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1C#N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517029
Record name 2,5-Diethyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83505-77-5
Record name 2,5-Diethyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethyl-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted imidazoles depending on the electrophile used.

Scientific Research Applications

2,5-Diethyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethyl-1H-imidazole-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Effects

The compound’s structural analogs vary in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Key Properties
1-Ethyl-1H-imidazole-4,5-dicarbonitrile Ethyl (N1), dicarbonitrile (C4, C5) High polarity, low solubility in hydrocarbons
4-Methyl-1H-imidazole-2-carbonitrile Methyl (C4), carbonitrile (C2) Moderate thermal stability (mp ~150–160°C)
5-Amino-1H-imidazole-4-carbonitrile Amino (C5), carbonitrile (C4) Enhanced solubility in polar solvents
2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) Azo bridge, dicarbonitrile (C4, C5) High thermal stability (decomp. >250°C)
  • Steric Effects: The diethyl groups in 2,5-Diethyl-1H-imidazole-1-carbonitrile increase steric hindrance compared to methyl or amino analogs, reducing reaction rates in bulky electrophilic environments .
  • Electronic Effects : The carbonitrile group at position 1 creates a strong electron-deficient ring, enhancing electrophilicity at adjacent positions compared to dicarbonitrile analogs .

Thermal and Physical Properties

  • Thermal Stability : The azobis compound (2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile)) exhibits superior thermal stability due to its azo bridge and conjugated dicarbonitrile groups, decomposing above 250°C . In contrast, this compound likely has lower thermal stability (est. decomp. ~180–200°C) due to aliphatic ethyl groups.
  • Solubility: Ethyl substituents improve lipophilicity, making the target compound more soluble in organic solvents (e.g., dichloromethane, ethyl acetate) than amino- or dicarbonitrile-substituted analogs .

Key Research Findings

  • Thermal Behavior : Aliphatic substituents (e.g., ethyl) reduce thermal stability compared to nitro or azo-functionalized analogs .
  • Structural Optimization: Positional isomerism (e.g., carbonitrile at C1 vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Diethyl-1H-imidazole-1-carbonitrile, and how can reaction efficiency be quantified?

  • Methodology : Begin with a Knoevenagel condensation or nucleophilic substitution on pre-functionalized imidazole precursors. Use stoichiometric ratios (e.g., 1:1.2 for nitrile introduction) and monitor progress via <sup>1</sup>H NMR. Quantify efficiency by isolating intermediates (e.g., ethyl-substituted imidazole derivatives) and calculating yields at each step. For nitrile group installation, employ cyanoethylation agents like acrylonitrile under basic conditions (pH 9–10). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use multi-nuclear NMR (<sup>1</sup>H, <sup>13</sup>C, DEPT-135) to assign all protons and carbons. For example, the nitrile carbon typically resonates at ~115 ppm in <sup>13</sup>C NMR. Validate molecular weight via high-resolution mass spectrometry (HRMS-ESI, positive ion mode). Cross-verify with single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement (R-factor < 0.05) .

Q. What experimental conditions affect the stability of this compound in solution?

  • Methodology : Conduct accelerated degradation studies under varying pH (3–11), temperature (25–60°C), and light exposure. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and quantify by HPLC. For example, at pH < 5, hydrolysis of the nitrile group may occur, forming amides. Use Arrhenius plots to extrapolate shelf-life at 25°C .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular conformation?

  • Methodology : Collect high-resolution XRD data (Mo-Kα radiation, θ range: 3–50°). Refine using SHELXL with restraints for disordered ethyl groups. Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···N contacts). For ambiguous electron density regions, employ DFT-based quantum crystallography (e.g., B3LYP/6-31G* level) to model plausible conformers .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., nitrile carbon). Calculate Fukui indices (f<sup>−</sup>) to predict regioselectivity. Validate with kinetic studies: measure reaction rates with nucleophiles (e.g., thiols) in DMSO at 25°C .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodology : Reconcile discrepancies by cross-validating with solid-state NMR (ssNMR) to account for crystal packing effects. For example, XRD may show a planar imidazole ring, while solution NMR indicates slight puckering due to solvent interactions. Use dynamic NMR (DNMR) to probe conformational exchange in solution .

Q. What in vitro assays are suitable for screening the bioactivity of this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450 isoforms) due to imidazole’s metal-coordinating ability. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC50 determination. For cytotoxicity, employ MTT assays on HEK-293 cells (48h exposure, 10–100 μM range) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diethyl-1H-imidazole-1-carbonitrile
Reactant of Route 2
2,5-Diethyl-1H-imidazole-1-carbonitrile

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